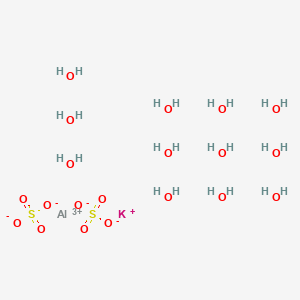

Aluminum potassium sulfate dodecahydrate

Description

Properties

CAS No. |

7784-24-9 |

|---|---|

Molecular Formula |

AlH4KO5S |

Molecular Weight |

182.18 g/mol |

IUPAC Name |

aluminum;potassium;disulfate;dodecahydrate |

InChI |

InChI=1S/Al.K.H2O4S.H2O/c;;1-5(2,3)4;/h;;(H2,1,2,3,4);1H2 |

InChI Key |

GUKAYEWQGNXJLD-UHFFFAOYSA-N |

SMILES |

O.O.O.O.O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Al+3].[K+] |

Canonical SMILES |

O.OS(=O)(=O)O.[Al].[K] |

Other CAS No. |

7784-24-9 |

Synonyms |

alum alum, potassium aluminium potassium sulfate 12-hydrate aluminium potassium sulfate hydrate (1:1:2:12) aluminum hydrogen sulfate aluminum potassium disulfate dodecahydrate aluminum potassium sulfate aluminum potassium sulfate dodecahydrate aluminum sulfate potassium alum potassium aluminum sulfate |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Properties of Aluminum Potassium Sulfate Dodecahydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum potassium sulfate dodecahydrate, commonly known as potash alum, is a hydrated double salt with the chemical formula KAl(SO₄)₂·12H₂O.[1][2] It is a prominent member of the alum family of compounds.[1] This technical guide provides an in-depth overview of the core chemical properties of this compound, presenting quantitative data in structured tables, detailing experimental protocols for property determination, and illustrating key concepts through diagrams. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize or study this compound.

Core Chemical and Physical Properties

This compound presents as a white crystalline solid.[3][4][5] It is an inorganic sulfate salt of aluminum and potassium.[6] The key chemical and physical properties are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | KAl(SO₄)₂·12H₂O | [1][3][4] |

| Molecular Weight | 474.38 g/mol | [3][4][7] |

| Appearance | White crystalline solid | [3][4][5] |

| Odor | Odorless | [4][7] |

| Melting Point | 92.5 °C (198.5 °F; 365.6 K) | [3][6][8] |

| Density | 1.757 g/cm³ at 25 °C | [3][6][9] |

| Bulk Density | ~900 kg/m ³ | [6] |

Table 2: Solubility and Solution Properties

| Property | Value | Conditions | Source(s) |

| Solubility in Water | 5.7 g/100 mL | 0 °C | [6][9] |

| 12.0 g/100 mL | 20 °C | [6][9] | |

| 14.0 g/100 mL | 20 °C | [6][9] | |

| 136.9 g/100 mL | 100 °C | [6][9] | |

| pH of Aqueous Solution | 3.0 - 3.5 | 50 mg/mL in H₂O at 25 °C | [6] |

| 3.3 | 94.88 g/L | [10] |

Table 3: Crystal and Thermal Properties

| Property | Value | Details | Source(s) |

| Crystal System | Cubic | α-type alum | [1][11] |

| Space Group | Pa3 | [1][11] | |

| Lattice Parameter | 12.18 Å | [1] | |

| Crystal Habit | Octahedral | In neutral solution | [1][11] |

| Thermal Decomposition | Becomes anhydrous at ~200 °C | Loses water of hydration upon heating | [1][6][12] |

Experimental Protocols

This section details the methodologies for determining the key chemical properties of this compound.

Determination of Melting Point

The melting point of this compound can be determined using a capillary melting point apparatus.

Protocol:

-

A small amount of the crystalline sample is finely ground and packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the solid begins to melt and the temperature at which it completely liquefies are recorded as the melting range. For a pure substance, this range is typically narrow.

Determination of Solubility in Water

The solubility of this compound at various temperatures can be determined by the saturation method.

Protocol:

-

A saturated solution of the salt is prepared in a known volume of distilled water at a specific temperature by adding an excess of the salt and stirring until equilibrium is reached.

-

A known volume of the clear, saturated solution is carefully withdrawn, avoiding any undissolved solid.

-

The withdrawn solution is evaporated to dryness in a pre-weighed container.

-

The mass of the remaining anhydrous salt is determined.

-

The solubility is calculated as grams of salt per 100 mL of water at that temperature.

-

This procedure is repeated at different temperatures to construct a solubility curve.[6]

Determination of pH of Aqueous Solution

The pH of an aqueous solution of this compound can be accurately measured using a calibrated pH meter.

Protocol:

-

A solution of a known concentration (e.g., 50 mg/mL) is prepared by dissolving the salt in deionized water.[6]

-

The pH meter is calibrated using standard buffer solutions of known pH.

-

The electrode of the calibrated pH meter is rinsed with deionized water and then immersed in the sample solution.

-

The pH reading is allowed to stabilize before being recorded.

Crystal Structure Analysis by X-ray Diffraction (XRD)

The cubic crystal structure of this compound is determined using single-crystal X-ray diffraction.[11]

Protocol:

-

A suitable single crystal of the compound is mounted on a goniometer head.

-

The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam.

-

The diffraction pattern of X-rays scattered by the crystal is collected on a detector.

-

The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice.[11]

Thermal Decomposition Analysis by Thermogravimetric Analysis (TGA)

The thermal decomposition behavior, particularly the loss of water of hydration, can be investigated using thermogravimetric analysis.[13]

Protocol:

-

A small, accurately weighed sample of this compound is placed in the TGA furnace.

-

The sample is heated at a controlled rate in a controlled atmosphere (e.g., nitrogen).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting thermogram shows mass loss at specific temperatures, corresponding to the dehydration steps. The compound becomes anhydrous at approximately 200°C.[1][6][12]

Chemical Reactions and Incompatibilities

This compound is a stable compound under normal conditions.[6] However, it is incompatible with strong oxidizing agents, steel, aluminum, copper, zinc, and bases.[6][9] When dissolved in water, it hydrolyzes to produce a mildly acidic solution due to the presence of the hydrated aluminum ion, [Al(H₂O)₆]³⁺, which acts as a weak acid.

Visualizations

The following diagrams illustrate key concepts related to the chemical properties of this compound.

Caption: Dissociation of this compound in Water.

Caption: Thermal Decomposition to the Anhydrous Form.

Caption: Experimental Workflow for Solubility Determination.

References

- 1. Experimental methods for x-ray diffraction – Crystallographic Growth [ebooks.inflibnet.ac.in]

- 2. mcgill.ca [mcgill.ca]

- 3. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. fountainheadpress.com [fountainheadpress.com]

- 7. profpaz.com [profpaz.com]

- 8. byjus.com [byjus.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Experiment: Testing The Ph Level Of Salt - 295 Words | Bartleby [bartleby.com]

- 11. departments.johnabbott.qc.ca [departments.johnabbott.qc.ca]

- 12. CHM1020L Online Manual [chem.fsu.edu]

- 13. cerritos.edu [cerritos.edu]

Synthesis of Aluminum Potassium Sulfate Dodecahydrate from Aluminum Foil: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the synthesis of aluminum potassium sulfate dodecydrate (KAl(SO₄)₂·12H₂O), commonly known as potassium alum, from aluminum foil. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data analysis, and a thorough examination of the underlying chemical principles.

Introduction

Aluminum potassium sulfate dodecahydrate is a versatile compound with a wide range of applications, including as a flocculant in water purification, a mordant in dyeing, and an adjuvant in vaccines. The synthesis of potassium alum from readily available aluminum foil provides a practical and illustrative example of inorganic synthesis, demonstrating principles of redox reactions, precipitation, and crystallization. This guide details a robust and reproducible method for this synthesis, along with characterization techniques to verify the final product.

Chemical Principles

The synthesis of potassium alum from aluminum foil involves a series of sequential chemical reactions. Initially, the amphoteric nature of aluminum is exploited by dissolving it in a strong base, potassium hydroxide (KOH). This is a redox reaction where aluminum is oxidized, and water is reduced, producing hydrogen gas. The resulting tetrahydroxoaluminate(III) ion is then treated with sulfuric acid (H₂SO₄). This acid-base reaction first precipitates aluminum hydroxide (Al(OH)₃), which then dissolves in excess sulfuric acid to form the hydrated aluminum ion ([Al(H₂O)₆]³⁺). Finally, upon cooling the solution containing potassium ions (K⁺), aluminum ions (Al³⁺), and sulfate ions (SO₄²⁻), potassium alum crystallizes out as a dodecahydrate, a compound incorporating twelve water molecules per formula unit.

The overall balanced chemical equation for the synthesis is:

2 Al(s) + 2 KOH(aq) + 4 H₂SO₄(aq) + 22 H₂O(l) → 2 KAl(SO₄)₂·12H₂O(s) + 3 H₂(g)[1]

Experimental Protocols

This section provides a detailed methodology for the synthesis of potassium alum from aluminum foil. Safety precautions, including the use of a fume hood and personal protective equipment, are essential due to the corrosive nature of the reagents and the evolution of flammable hydrogen gas.

Materials and Reagents

-

Aluminum foil

-

Potassium hydroxide (KOH) solution (1.5 M)[2]

-

Sulfuric acid (H₂SO₄) solution (9 M)[2]

-

Distilled water

-

Ethanol

Equipment

-

Beakers (250 mL and 600 mL)

-

Graduated cylinders

-

Hot plate

-

Stirring rod

-

Buchner funnel and filter flask

-

Filter paper

-

Watch glass

-

Ice bath

Synthesis Procedure

-

Dissolution of Aluminum Foil:

-

Weigh approximately 1.0 g of aluminum foil, cut into small pieces to increase the surface area for reaction.

-

Place the aluminum pieces into a 250 mL beaker.

-

In a fume hood, add 50 mL of 1.5 M potassium hydroxide solution to the beaker. The reaction is exothermic and will produce hydrogen gas.[3]

-

Gently heat the mixture on a hot plate to facilitate the dissolution of the aluminum. Avoid boiling. The reaction is complete when the bubbling ceases, and the solution becomes clear or slightly gray. This may take 10-20 minutes.[3]

-

-

Filtration:

-

Allow the solution to cool slightly.

-

Perform a gravity or vacuum filtration to remove any insoluble impurities, such as carbon residues from the foil's coating.

-

-

Formation and Dissolution of Aluminum Hydroxide:

-

Cool the filtrate in an ice bath.

-

Slowly and with constant stirring, add 20 mL of 9 M sulfuric acid to the filtrate. A white, gelatinous precipitate of aluminum hydroxide (Al(OH)₃) will form.

-

Continue to add sulfuric acid dropwise until the aluminum hydroxide precipitate completely dissolves.

-

-

Crystallization of Potassium Alum:

-

Gently heat the solution to ensure all solids are dissolved.

-

Cool the beaker in an ice bath for approximately 20-30 minutes. Colorless, octahedral crystals of potassium alum should form.

-

If no crystals appear, gently scratch the inside of the beaker with a stirring rod to induce crystallization.

-

-

Isolation and Drying of Crystals:

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold ethanol to remove any soluble impurities.

-

Allow the crystals to air dry on a watch glass.

-

Data Presentation

The following tables summarize the quantitative data associated with the synthesis of potassium alum from aluminum foil.

Table 1: Reactant Quantities and Theoretical Yield

| Parameter | Value | Reference |

| Molar Mass of Aluminum (Al) | 26.98 g/mol | N/A |

| Molar Mass of Potassium Alum (KAl(SO₄)₂·12H₂O) | 474.39 g/mol | N/A |

| Stoichiometric Ratio (Al : KAl(SO₄)₂·12H₂O) | 1 : 1 | N/A |

| Theoretical Yield of Potassium Alum from 1.0 g of Al | 17.58 g | Calculated |

Table 2: Experimental Yield and Product Characterization

| Parameter | Reported Value | Reference |

| Starting Mass of Aluminum Foil | 1.20 g | [4] |

| Actual Yield of Potassium Alum | 15.35 g | |

| Percentage Yield | 76% | [4] |

| Melting Point | 92 °C | |

| Water of Crystallization | 45% | [4] |

Characterization of Synthesized Potassium Alum

To confirm the identity and purity of the synthesized product, several characterization techniques can be employed.

Qualitative Analysis

-

Flame Test for Potassium: A sample of the crystals, when introduced into a flame on a clean wire, should produce a lilac (pale purple) color, indicative of potassium ions.

-

Test for Sulfate Ions: Dissolving the crystals in water and adding a few drops of barium chloride (BaCl₂) solution will result in the formation of a white precipitate (BaSO₄), confirming the presence of sulfate ions.[2]

-

Test for Aluminum Ions: Dissolving the crystals in water and adding a solution of aluminon followed by making the solution basic with ammonia will produce a pink precipitate, indicating the presence of aluminum ions.[2]

-

Test for Water of Hydration: Gently heating the crystals in a dry test tube will result in the release of water vapor, which can be observed as condensation on the cooler parts of the tube.

Instrumental Analysis

-

Melting Point Determination: The melting point of the synthesized crystals can be determined using a standard melting point apparatus. The literature value for the melting point of potassium alum is approximately 92.5 °C.[5]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of potassium alum will show characteristic absorption bands. A broad band in the region of 3000-3600 cm⁻¹ corresponds to the O-H stretching vibrations of the water of hydration. A sharp, strong band around 1100 cm⁻¹ is due to the stretching vibration of the sulfate ion (SO₄²⁻).

-

X-ray Diffraction (XRD): XRD analysis can be used to confirm the crystalline structure of the product. Potassium alum crystallizes in a cubic system.

Mandatory Visualizations

Signaling Pathway: Chemical Reactions

Caption: Chemical reaction pathway for the synthesis of potassium alum.

Experimental Workflow

Caption: Experimental workflow for potassium alum synthesis.

Conclusion

The synthesis of this compound from aluminum foil is a well-established and reproducible laboratory procedure. This guide has provided a detailed protocol, summarized key quantitative data, and outlined the necessary characterization techniques for successful synthesis and verification of the product. The process serves as an excellent example of applying fundamental chemical principles to transform a common household material into a valuable chemical compound. For researchers and professionals, this synthesis can be a foundational experiment or a starting point for further investigations into the properties and applications of alums.

References

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Aluminum Potassium Sulfate Dodecahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure and space group of aluminum potassium sulfate dodecahydrate, commonly known as potassium alum (KAl(SO₄)₂·12H₂O). This compound serves as a cornerstone in various scientific disciplines, from fundamental crystallographic studies to applications in water purification and medicine. This document summarizes key crystallographic data, details experimental methodologies for its characterization, and presents a visual representation of its synthesis workflow.

Crystallographic Data Summary

The crystal structure of this compound has been meticulously determined using single-crystal X-ray diffraction. It crystallizes in the cubic system, belonging to the space group Pa-3. This structure is characterized by a well-defined arrangement of potassium and aluminum cations, sulfate anions, and water molecules, held together by a complex network of ionic and hydrogen bonds.

| Crystallographic Parameter | Value |

| Crystal System | Cubic |

| Space Group | Pa-3 |

| Unit Cell Parameter (a) | 12.157 Å[1] |

| Volume | 1796.7 ų |

| Z (Formula units per unit cell) | 4 |

Table 1: Unit Cell Parameters of this compound.

The atomic arrangement within the unit cell reveals distinct coordination environments for the cations. The aluminum ion is octahedrally coordinated to six water molecules, forming the [Al(H₂O)₆]³⁺ complex. Similarly, the potassium ion is also surrounded by six water molecules, forming the [K(H₂O)₆]⁺ complex. These hydrated cations and the sulfate anions are then packed in a specific, repeating pattern throughout the crystal lattice.

| Atom | Wyckoff Position | x | y | z |

| K | 4a | 0 | 0 | 0 |

| Al | 4b | 0.5 | 0.5 | 0.5 |

| S | 8c | 0.215 | 0.215 | 0.215 |

| O(1) | 8c | 0.155 | 0.155 | 0.155 |

| O(2) | 24d | 0.185 | 0.285 | 0.145 |

| O(w1) | 24d | 0.04 | 0.04 | 0.18 |

| O(w2) | 24d | 0.68 | 0.54 | 0.54 |

Table 2: Fractional Atomic Coordinates of this compound. (Data derived from foundational crystallographic studies).

| Bond | Distance (Å) | Angle | **Value (°) ** |

| Al - O(w2) | 1.93 | O(w2) - Al - O(w2) | 90.0, 180.0 |

| K - O(w1) | 2.83 | O(w1) - K - O(w1) | 90.0, 180.0 |

| S - O(1) | 1.48 | O(1) - S - O(2) | 109.5 |

| S - O(2) | 1.48 | O(2) - S - O(2) | 109.5 |

Table 3: Selected Bond Lengths and Angles in this compound.

Experimental Protocols

The determination of the crystal structure of this compound and the synthesis of high-quality single crystals for such analysis involve precise experimental procedures.

Synthesis of this compound Single Crystals

A common and effective method for preparing single crystals of potassium alum suitable for X-ray diffraction is the slow evaporation of a supersaturated aqueous solution. A detailed protocol, synthesized from established laboratory procedures, is provided below.[2][3]

Materials:

-

Aluminum foil (1.0 g)

-

Potassium hydroxide (KOH), 1.5 M solution (50 mL)

-

Sulfuric acid (H₂SO₄), 9 M solution (20 mL)

-

Distilled water

-

Beakers (250 mL and 400 mL)

-

Graduated cylinders

-

Hot plate

-

Stirring rod

-

Buchner funnel and filter flask

-

Filter paper

-

Petri dish

-

Ice bath

Procedure:

-

Dissolution of Aluminum: Carefully place 1.0 g of small pieces of aluminum foil into a 250 mL beaker. Under a fume hood, add 50 mL of 1.5 M KOH solution. The reaction is exothermic and produces hydrogen gas. Gently heat the mixture on a hot plate to facilitate the dissolution of the aluminum.[2]

-

Filtration: Once the aluminum has completely dissolved and the effervescence has ceased, remove the beaker from the heat and allow it to cool. Filter the solution by gravity or vacuum filtration to remove any insoluble impurities.

-

Acidification: Slowly and with constant stirring, add 20 mL of 9 M H₂SO₄ to the filtrate. A white precipitate of aluminum hydroxide (Al(OH)₃) will initially form.

-

Redissolution and Concentration: Gently heat the solution while stirring until the Al(OH)₃ precipitate completely dissolves, resulting in a clear solution.

-

Crystallization: Cool the beaker in an ice bath for approximately 20-30 minutes. Colorless, octahedral crystals of potassium alum will begin to form.[3]

-

Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of a cold 50/50 ethanol-water mixture to remove any soluble impurities. Allow the crystals to air dry on a filter paper.

Single-Crystal X-ray Diffraction Analysis

The following is a generalized workflow for the characterization of the synthesized potassium alum crystals using single-crystal X-ray diffraction.

Instrumentation:

-

Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector (e.g., CCD or CMOS).

Procedure:

-

Crystal Mounting: A suitable single crystal of potassium alum, typically with dimensions of 0.1-0.3 mm, is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of X-ray diffraction images are collected as the crystal is rotated in the X-ray beam.

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the Bragg reflections.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, and the atomic positions and thermal parameters are refined using least-squares methods to achieve the best fit between the observed and calculated diffraction patterns.

Visualizing the Synthesis Workflow

The synthesis of this compound from aluminum foil follows a clear and logical sequence of chemical reactions and physical separations. This workflow can be effectively represented using a flowchart.

References

Solubility of aluminum potassium sulfate dodecahydrate in water at different temperatures.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of aluminum potassium sulfate dodecahydrate (KAl(SO₄)₂·12H₂O), commonly known as potassium alum, in water at various temperatures. This information is critical for a range of applications, including crystal growth, purification processes, and the formulation of pharmaceutical and cosmetic products.

Core Data: Solubility Profile

The solubility of this compound in water is highly dependent on temperature, increasing significantly as the temperature rises.[1] This property is fundamental to its purification by recrystallization and its use in various saturated and supersaturated solutions.

The following table summarizes the quantitative solubility data from various sources. The solubility is expressed in grams of solute per 100 grams or 100 milliliters of water.

| Temperature (°C) | Solubility (g / 100g H₂O) | Solubility (g / 100mL H₂O) |

| 0 | 5.7[2][3][4] | |

| 10 | 8.5[3] | |

| 20 | 12.0[2] - 12.03[3] | ~12.0 |

| 25 | 13.3 (1g in 7.5mL)[5] | |

| 40 | 25[3] | |

| 50 | 36.78[3] | |

| 60 | 58.5[3] | |

| 70 | 94.38[3] | |

| 80 | 195[3] | |

| 100 | 136.9[2] |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in water at different temperatures. This method is based on the principle of creating a saturated solution at a specific temperature and then determining the concentration of the dissolved solute.

Materials:

-

This compound

-

Deionized water

-

Temperature-controlled water bath or hot plate with a magnetic stirrer

-

Calibrated thermometer

-

Beakers and flasks

-

Stirring rod

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

-

Drying oven

-

Analytical balance

Procedure:

-

Temperature Control: Set the water bath or hot plate to the desired temperature. Allow the system to equilibrate.

-

Saturation: In a beaker, add a known volume of deionized water. While stirring, gradually add this compound to the water until no more solid dissolves and a small amount of excess solid remains at the bottom. This indicates that the solution is saturated at that temperature.

-

Equilibration: Allow the saturated solution to stir at the set temperature for a sufficient period to ensure equilibrium is reached.

-

Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution) without disturbing the undissolved solid. This can be done using a pre-heated pipette to prevent premature crystallization.

-

Gravimetric Analysis:

-

Weigh an empty, dry evaporating dish.

-

Transfer the known volume of the saturated solution to the evaporating dish.

-

Carefully evaporate the water from the solution by heating in a drying oven at a temperature below the decomposition temperature of the hydrate (it becomes anhydrous at about 200°C).[2]

-

Once all the water has evaporated, cool the evaporating dish in a desiccator and weigh it again.

-

-

Calculation: The mass of the dissolved this compound is the difference between the final and initial mass of the evaporating dish. The solubility can then be calculated in grams per 100 g of water.

-

Repeat: Repeat the procedure for each desired temperature.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow of the experimental protocol described above.

Caption: A flowchart of the experimental procedure for determining solubility.

Dissolution and Hydrolysis

When this compound dissolves in water, it dissociates into potassium ions (K⁺), aluminum ions (Al³⁺), and sulfate ions (SO₄²⁻). The aluminum ion subsequently undergoes hydrolysis, reacting with water to form aluminum hydroxide (Al(OH)₃) and hydrogen ions (H⁺).[6] This hydrolysis results in the aqueous solution being distinctly acidic, with a 10% solution having a pH between 3.0 and 4.0.[6]

The relationship between dissolution and the subsequent hydrolysis can be visualized as follows:

References

- 1. This compound | 7784-24-9 | Benchchem [benchchem.com]

- 2. Aluminium potassium sulfate dodecahydrate | 7784-24-9 [chemicalbook.com]

- 3. kremer-pigmente.com [kremer-pigmente.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Potassium Alum | AlKO8S2 | CID 24856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. quora.com [quora.com]

Unraveling the Thermal Degradation of Aluminum Potassium Sulfate Dodecylhydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition process of aluminum potassium sulfate dodecahydrate (KAl(SO₄)₂·12H₂O), commonly known as potassium alum. A thorough understanding of its thermal behavior is critical for applications in pharmaceuticals, catalysis, and materials science, where precise control over its hydrated and anhydrous forms is paramount. This document outlines the sequential degradation pathway, presents key quantitative data from thermogravimetric and differential thermal analyses, details relevant experimental protocols, and provides a visual representation of the decomposition process.

The Multi-Stage Thermal Decomposition Pathway

The thermal decomposition of this compound is a multi-step process that begins with the loss of its water of hydration, followed by the decomposition of the anhydrous salt into its constituent sulfates, and culminating in the final degradation of aluminum sulfate to aluminum oxide. The process can be broadly categorized into three main stages:

-

Stage 1: Dehydration. In this initial phase, the 12 molecules of water of hydration are sequentially removed from the crystal lattice. This process typically occurs in several overlapping steps over a temperature range of approximately 90°C to 250°C.

-

Stage 2: Decomposition of Anhydrous Alum. Following complete dehydration, the resulting anhydrous potassium aluminum sulfate (KAl(SO₄)₂) decomposes into potassium sulfate (K₂SO₄) and aluminum sulfate (Al₂(SO₄)₃). This transformation generally takes place at temperatures above 250°C.

-

Stage 3: Decomposition of Aluminum Sulfate. The final stage involves the decomposition of aluminum sulfate into aluminum oxide (Al₂O₃) and sulfur trioxide (SO₃) gas. This is the highest temperature step, occurring in the range of 770°C to 860°C. Potassium sulfate remains stable at these temperatures.

Quantitative Analysis of Thermal Decomposition

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are powerful techniques to quantitatively assess the thermal decomposition of potassium alum. The following tables summarize the key temperature ranges and corresponding mass losses observed during the process.

Table 1: Dehydration Stages of Aluminum Potassium Sulfate Dodecylhydrate

| Decomposition Step | Temperature Range (°C) | Theoretical Mass Loss (%) | Observed Mass Loss (%) |

| KAl(SO₄)₂·12H₂O → KAl(SO₄)₂·3H₂O + 9H₂O | ~90 - 150 | 34.18 | ~34 |

| KAl(SO₄)₂·3H₂O → KAl(SO₄)₂ + 3H₂O | ~150 - 250 | 11.39 | ~11 |

Note: The dehydration process can occur in overlapping steps, and the exact temperature ranges can vary depending on factors such as heating rate and atmospheric conditions.

Table 2: Decomposition of Anhydrous Salt

| Decomposition Reaction | Temperature Range (°C) | Theoretical Mass Loss of Component (%) | Final Products |

| 2KAl(SO₄)₂ → K₂SO₄ + Al₂(SO₄)₃ | > 250 | - | K₂SO₄, Al₂(SO₄)₃ |

| Al₂(SO₄)₃ → Al₂O₃ + 3SO₃ | 770 - 860 | 70.16 (of Al₂(SO₄)₃) | Al₂O₃, SO₃ |

Experimental Protocols

To ensure reproducibility and accuracy in the study of the thermal decomposition of potassium alum, adherence to standardized experimental protocols is essential.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer is used.

-

Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed.

-

Crucible: The sample is placed in an inert crucible, such as alumina (Al₂O₃) or platinum.

-

Atmosphere: The analysis is typically conducted under a dynamic inert atmosphere, such as nitrogen or argon, with a constant flow rate (e.g., 20-100 mL/min) to prevent oxidative side reactions.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 1000°C) at a constant heating rate (e.g., 10°C/min).

-

Data Acquisition: The instrument records the sample mass as a function of temperature. The resulting data is typically plotted as a thermogravimetric (TG) curve (mass vs. temperature) and its derivative (DTG) curve (rate of mass change vs. temperature).

Differential Thermal Analysis (DTA)

Objective: To measure the temperature difference between a sample and an inert reference material as a function of temperature.

Methodology:

-

Instrument: A differential thermal analyzer is employed.

-

Sample and Reference: A known mass of the potassium alum sample is placed in a sample crucible, and an equal mass of an inert reference material (e.g., calcined alumina) is placed in a reference crucible.

-

Atmosphere and Heating: The sample and reference are heated under the same controlled atmosphere and temperature program as in TGA.

-

Data Acquisition: The temperature difference (ΔT) between the sample and the reference is recorded as a function of the sample temperature. Endothermic events (e.g., melting, dehydration) result in a negative peak, while exothermic events result in a positive peak on the DTA curve.

Visualization of the Decomposition Pathway

The following diagram, generated using the DOT language, illustrates the logical flow of the thermal decomposition of this compound.

Figure 1: Thermal decomposition pathway of this compound.

An In-depth Technical Guide to the Natural Occurrence and Mineral Forms of Aluminum Potassium Sulfate Dodecahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence, mineralogy, and key physicochemical properties of aluminum potassium sulfate dodecahydate. The information is intended to serve as a foundational resource for professionals in research, scientific analysis, and drug development who may encounter this compound in its natural state or require a thorough understanding of its mineral forms.

Natural Occurrence and Formation

Aluminum potassium sulfate dodecahydrate, commonly known as potash alum, is a double sulfate salt that occurs naturally as the mineral Alum-(K) .[1] It is typically found as encrustations on rocks in areas characterized by the weathering and oxidation of sulfide and potassium-bearing minerals.[1]

The formation of Alum-(K) is often associated with volcanic and geothermal activity. It can precipitate from gases in volcanic fumaroles and solfataras.[1] Another significant mode of occurrence is as an alteration product in argillaceous sediments and coal beds that contain oxidizing sulfide minerals like pyrite or marcasite.[1] In these environments, the oxidation of sulfides produces sulfuric acid, which reacts with potassium and aluminum silicates in the surrounding rock to form the hydrated sulfate mineral.

Notable occurrences of Alum-(K) have been reported in locations such as Mount Vesuvius, Italy, and Alum Cave in Sevier County, Tennessee, USA.[1] Historically, a primary source for obtaining this compound was the mineral alunite (KAl(SO₄)₂(OH)₆).[2]

Mineral Forms of Aluminum Potassium Sulfate

The primary mineral form of this compound is Alum-(K) . A related, though less common and sometimes questioned mineral, is Kalinite .

Alum-(K)

Alum-(K) is the naturally occurring mineral form of potassium alum, with the chemical formula KAl(SO₄)₂·12H₂O.[1] It belongs to the alum group of minerals and crystallizes in the isometric (cubic) system.[2] The crystal habit of Alum-(K) can vary depending on the conditions of its formation. In neutral aqueous solutions, it tends to form octahedral crystals, while in alkaline solutions, it exhibits a cubic form.[1] More commonly, it is found in massive forms such as stalactitic, columnar, or granular efflorescences.[2]

Kalinite

Kalinite is a fibrous mineral with a chemical formula often cited as KAl(SO₄)₂·11H₂O, indicating it is a hydrated potassium aluminum sulfate.[3] It is considered a monoclinic alum, distinguishing it from the isometric Alum-(K).[3] The name "Kalinite" is derived from "kalium," the Latin name for potassium.[3] It is a rare secondary mineral found in the oxidized zone of mineral deposits, as efflorescences on alum slates, in caves, and as a volcanic sublimate.[3] The validity of Kalinite as a distinct mineral species has been a subject of discussion, with some older samples being identified as potassium alum.[3]

Physicochemical Properties

The following table summarizes the key quantitative data for the mineral forms of this compound.

| Property | Alum-(K) | Kalinite |

| Chemical Formula | KAl(SO₄)₂·12H₂O[1] | KAl(SO₄)₂·11H₂O[3] |

| Crystal System | Isometric (Cubic)[2] | Monoclinic[3] |

| Color | Colorless, White[2] | Colorless, White, Grayish[3] |

| Luster | Vitreous[1] | - |

| Hardness (Mohs) | 2.0 - 2.5[1] | 2[3] |

| Density (g/cm³) | 1.757[1] | ~1.75[3] |

| Cleavage | Indistinct on {111}[1] | - |

| Fracture | Conchoidal[1] | - |

| Refractive Index | n = 1.453 (Isotropic)[1] | - |

| Solubility | Water soluble[1] | - |

Logical Relationship of Mineral Forms

The following diagram illustrates the relationship between the chemical compound and its naturally occurring mineral forms.

Caption: Relationship between aluminum potassium sulfate and its mineral forms.

Experimental Protocols

This section details the methodologies for the synthesis and characterization of aluminum potassium sulfate and its mineral forms.

Synthesis of Potassium Alum Crystals

A common laboratory method for the synthesis of potassium alum crystals involves the reaction of aluminum with potassium hydroxide, followed by the addition of sulfuric acid.

Objective: To synthesize potassium aluminum sulfate dodecahydrate (alum) from aluminum foil.

Materials and Reagents:

-

Aluminum foil

-

1.5 M Potassium hydroxide (KOH) solution

-

9 M Sulfuric acid (H₂SO₄) solution

-

Distilled water

-

Beakers

-

Graduated cylinders

-

Stirring rod

-

Hot plate

-

Buchner funnel and filter paper

-

Ice bath

Procedure:

-

Weigh approximately 1 gram of aluminum foil, cut into small pieces, and place it in a 250 mL beaker.

-

In a fume hood, slowly add 50 mL of 1.5 M KOH solution to the beaker containing the aluminum pieces. The reaction will produce hydrogen gas, so ensure adequate ventilation.

-

Gently heat the mixture on a hot plate to facilitate the dissolution of the aluminum. The reaction is complete when the gas evolution ceases.

-

Filter the resulting solution to remove any unreacted solids or impurities.

-

Allow the filtrate to cool. Slowly and with constant stirring, add 20 mL of 9 M H₂SO₄. A white precipitate of aluminum hydroxide (Al(OH)₃) will form and then redissolve with the addition of excess acid.

-

Cool the final solution in an ice bath to induce crystallization.

-

Collect the alum crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold distilled water and then with a small amount of ethanol to aid in drying.

-

Allow the crystals to air dry.

Mineral Identification and Characterization

A combination of analytical techniques is employed for the definitive identification and characterization of Alum-(K) and Kalinite.

Objective: To determine the crystal structure and identify the mineral phase.

Methodology:

-

A small, powdered sample of the mineral is prepared.

-

The sample is mounted in a powder diffractometer.

-

The sample is irradiated with monochromatic X-rays (commonly Cu Kα radiation).

-

The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

The resulting diffraction pattern, a plot of intensity versus 2θ, is unique to the mineral's crystal structure.

-

The obtained pattern is compared with standard diffraction patterns from databases such as the International Centre for Diffraction Data (ICDD) to identify the mineral. For Alum-(K), the pattern will correspond to a cubic crystal system, while for Kalinite, it would be compared against a monoclinic system.[2][3]

Objective: To observe the morphology of the mineral crystals and determine their elemental composition.

Methodology:

-

A small sample of the mineral is mounted on a stub and coated with a conductive material (e.g., carbon or gold) to prevent charging.

-

The sample is placed in the vacuum chamber of a scanning electron microscope.

-

A focused beam of electrons is scanned across the sample surface.

-

Secondary and backscattered electrons are detected to generate high-resolution images of the mineral's surface topography and morphology.

-

The electron beam also excites the atoms in the sample, causing them to emit characteristic X-rays.

-

An EDS detector analyzes the energy of these X-rays to identify the elements present and their relative abundance, confirming the presence of potassium, aluminum, sulfur, and oxygen.

Objective: To identify the mineral and characterize its molecular structure based on vibrational modes.

Methodology:

-

A small sample of the mineral is placed on a microscope slide.

-

A monochromatic laser beam is focused on the sample.

-

The scattered light is collected and analyzed by a spectrometer.

-

The Raman spectrum shows the frequency shifts of the inelastically scattered light, which correspond to the vibrational modes of the molecules in the sample.

-

For Alum-(K) and Kalinite, the characteristic bands of the sulfate (SO₄²⁻) and water (H₂O) molecules are analyzed. For instance, in Kalinite, Raman bands for the sulfate ν₂ mode have been observed around 440, 462, and 472 cm⁻¹, and ν₃ modes at 1104 and 1132 cm⁻¹.[3] These spectral fingerprints can be used to identify the mineral and distinguish it from other sulfates.

References

An In-Depth Technical Guide to the Hygroscopic Nature of Anhydrous Aluminum Potassium Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrous aluminum potassium sulfate, with the chemical formula KAl(SO₄)₂, is the water-free form of potassium alum.[1][2][3] Also known as burnt alum, this white, hygroscopic solid readily attracts and absorbs moisture from the atmosphere to convert into its hydrated crystalline form, potassium aluminum sulfate dodecahydrate (KAl(SO₄)₂·12H₂O).[4][5][6] This inherent ability to attract and hold water molecules—its hygroscopicity—is a critical physicochemical property that influences its stability, handling, storage, and application, particularly in the pharmaceutical and chemical industries.[4] Understanding and quantifying this behavior is essential for formulation development, manufacturing process optimization, and ensuring product quality and shelf-life.[7]

Mechanism of Hygroscopicity and Hydration

The hygroscopic nature of anhydrous aluminum potassium sulfate is driven by the thermodynamic favorability of forming the more stable hydrated crystal lattice. The process is a form of absorption where water molecules are incorporated directly into the solid's structure.

The core mechanism involves:

-

Adsorption: Water molecules from the ambient air first adsorb onto the surface of the anhydrous powder.

-

Absorption and Hydration: The adsorbed water molecules are then drawn into the crystal lattice, acting as ligands and coordinating with the aluminum and potassium ions. This process is exothermic and results in the formation of the stable dodecahydrate crystal structure.[7]

-

Structural Transformation: The absorption of water induces a phase transition from an anhydrous crystalline or amorphous state to the well-defined octahedral crystal structure of the dodecahydrate form.[1][3]

This transformation is governed by the difference between the water vapor pressure of the material and the partial pressure of water in the surrounding atmosphere. When the ambient humidity is sufficiently high, the anhydrous salt will continue to absorb water until it fully converts to the dodecahydrate.

Figure 1: Hydration pathway of anhydrous aluminum potassium sulfate.

Quantitative Data Summary

While specific kinetic data on the rate of water absorption is highly dependent on experimental conditions, the transformation from the anhydrous to the dodecahydrate form results in significant and quantifiable changes in physical and chemical properties.

| Property | Anhydrous Aluminum Potassium Sulfate (KAl(SO₄)₂) | Aluminum Potassium Sulfate Dodecahydrate (KAl(SO₄)₂·12H₂O) | Citation(s) |

| Molar Mass | 258.21 g/mol | 474.37 g/mol | [1][3][6] |

| Appearance | White hygroscopic powder or solid | Large, transparent, colorless crystals or white crystalline powder | [8][9][10] |

| Water Content | <1% (as per typical specifications) | ~45.56% (12 moles of water) | [11] |

| Crystal System | Hexagonal | Octahedral / Cubic | [2][3][12] |

| Density | ~2.75 g/cm³ | 1.725 g/cm³ | [3][12] |

| Solubility in Water | Slowly soluble in cold water, freely in hot water | Freely soluble in water (1g in 7.2 mL cold water) | [6][9][13] |

| Stability in Air | Unstable; readily absorbs atmospheric moisture | Stable under normal temperature and humidity; effloresces in dry air | [4][10][12] |

Factors Influencing Hygroscopic Behavior

The rate and extent of moisture uptake by anhydrous aluminum potassium sulfate are governed by several external and internal factors.

-

Relative Humidity (RH): This is the most critical factor. The driving force for water absorption is the difference in water vapor pressure between the air and the solid. Higher ambient RH leads to a faster and greater extent of water uptake.

-

Temperature: Temperature influences both the kinetics of water absorption and the equilibrium point. Elevated temperatures can increase the rate of diffusion of water molecules but also increase the water vapor pressure of the hydrated salt, potentially slowing net absorption.

-

Surface Area and Particle Size: A smaller particle size corresponds to a larger specific surface area, which increases the area available for adsorption and accelerates the rate of moisture uptake.

-

Airflow: Increased airflow over the material surface continuously replenishes the supply of moist air, enhancing the rate of absorption.

-

Material Purity: The presence of impurities can affect the hygroscopic nature, potentially altering the crystal lattice and the energetics of hydration.

Figure 2: Key factors influencing the hygroscopicity of anhydrous KAl(SO₄)₂.

Experimental Protocols for Characterization

To quantify the hygroscopic nature of a substance like anhydrous aluminum potassium sulfate, several standard analytical techniques can be employed.

Gravimetric Sorption Analysis (GSA)

This is a primary method for studying hygroscopicity by measuring the change in mass of a sample as a function of relative humidity at a constant temperature.

-

Objective: To determine the water sorption and desorption isotherms, quantifying the amount of water absorbed at various RH levels.

-

Instrumentation: A dynamic vapor sorption (DVS) analyzer or a similar gravimetric sorption analyzer equipped with a microbalance, a humidity and temperature-controlled chamber, and mass flow controllers.[2]

-

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 5-20 mg) of anhydrous aluminum potassium sulfate is placed into the sample pan of the microbalance.[14]

-

Drying: The sample is initially dried in the instrument by exposure to a stream of dry nitrogen gas (0% RH) at a defined temperature (e.g., 25°C) until a stable mass is achieved.

-

Sorption Phase: The relative humidity in the chamber is increased stepwise (e.g., in 10% RH increments from 0% to 90%). At each step, the system holds the RH constant and monitors the sample's mass until equilibrium is reached (defined by a minimal mass change over time, e.g., <0.002% in 5 minutes).[15]

-

Desorption Phase: After reaching the maximum RH, the process is reversed. The RH is decreased stepwise back to 0% to measure the desorption isotherm.

-

Data Analysis: The change in mass at each RH step is plotted against the RH to generate sorption and desorption isotherms. The difference between these curves (hysteresis) can provide insight into the interaction between water and the solid structure.

-

Karl Fischer Titration

This is a highly specific and accurate method for determining the water content of a sample at a single point in time. It is ideal for quantifying the amount of water absorbed after exposure to a specific humidity condition.[16][17]

-

Objective: To precisely measure the total water content (bound and free) in a sample of anhydrous aluminum potassium sulfate after exposure to a humid environment.[16][18]

-

Instrumentation: An automated volumetric or coulometric Karl Fischer titrator.[17]

-

Methodology:

-

Sample Exposure: A known mass of the anhydrous sample is stored in a controlled humidity environment (e.g., in a desiccator with a saturated salt solution according to ASTM E104) for a specified duration.[19][20][21]

-

Titrator Preparation: The titration vessel is filled with a suitable solvent (e.g., anhydrous methanol), and the solvent is pre-titrated with the Karl Fischer reagent to eliminate any residual water.[22]

-

Sample Analysis: The exposed sample is quickly and accurately weighed and introduced into the conditioned titration vessel.

-

Titration: The sample is stirred to dissolve or suspend, and the Karl Fischer reagent (containing iodine) is added. The reagent reacts stoichiometrically with the water in the sample. The endpoint is detected potentiometrically when an excess of iodine is present.[18]

-

Calculation: The volume of titrant used is directly proportional to the amount of water in the sample. The water content is calculated based on the previously determined titer of the reagent and expressed as a percentage of the sample mass.[22]

-

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. While primarily used for studying thermal decomposition, it is an excellent tool for analyzing the water of hydration.[23][24]

-

Objective: To determine the temperature at which absorbed water is released and to quantify the amount of water present in a hydrated sample.

-

Instrumentation: A thermogravimetric analyzer.

-

Methodology:

-

Sample Preparation: A sample of anhydrous aluminum potassium sulfate is first hydrated by exposure to a controlled humidity environment. A small, accurately weighed amount of this hydrated sample is then placed in the TGA crucible.

-

Heating Program: The sample is heated at a controlled rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).[24]

-

Mass Loss Measurement: The instrument continuously records the sample's mass as the temperature increases. A distinct mass loss will be observed as the waters of hydration are driven off. Studies show that for potassium alum dodecahydrate, most crystal water is lost by 200-240°C.[25]

-

Data Analysis: The resulting TGA curve plots mass percentage versus temperature. The step(s) corresponding to water loss are analyzed to determine the percentage of water in the sample, which can be correlated back to the degree of hydration.

-

Figure 3: Experimental workflow for characterizing hygroscopicity.

Implications in Pharmaceutical and Chemical Development

The hygroscopic nature of anhydrous aluminum potassium sulfate has significant consequences:

-

Physical Stability: Moisture absorption can lead to physical changes such as caking, agglomeration, and a loss of flowability in powders. This can disrupt manufacturing processes like blending, tableting, and filling.

-

Chemical Stability: The presence of absorbed water can accelerate chemical degradation, especially for moisture-sensitive active pharmaceutical ingredients (APIs) or excipients in a formulation.

-

Dosage Form Performance: In solid dosage forms, changes in hydration state can affect dissolution rates, hardness, and overall product performance.

-

Packaging and Storage: The hygroscopicity dictates stringent requirements for packaging, which must provide an adequate moisture barrier. Storage conditions must be carefully controlled to maintain low humidity.[26]

Handling and Storage Recommendations

To mitigate the effects of hygroscopicity, the following handling and storage procedures are essential:

-

Storage Containers: Anhydrous aluminum potassium sulfate should be stored in well-sealed, airtight containers to prevent exposure to atmospheric moisture. Materials with low moisture vapor transmission rates are preferred.

-

Controlled Environment: Storage areas should be cool, dry, and well-ventilated.[26] Where possible, humidity-controlled environments should be used.

-

Handling Procedures: Minimize the duration for which containers are open to the air. Weighing and processing should be performed as quickly as possible, ideally in a low-humidity environment or a glove box if the material is extremely sensitive.

-

Packaging with Desiccants: For long-term storage or for products containing this material, co-packaging with a desiccant can help to absorb any moisture that permeates the packaging.

References

- 1. ikev.org [ikev.org]

- 2. labcompare.com [labcompare.com]

- 3. Potassium alum - Wikipedia [en.wikipedia.org]

- 4. Is Aluminium Potassium Sulfate hygroscopic? - Blog [m.jianhengchem.com]

- 5. researchgate.net [researchgate.net]

- 6. fao.org [fao.org]

- 7. database.ich.org [database.ich.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.aip.org [pubs.aip.org]

- 10. chembk.com [chembk.com]

- 11. Aluminum potassium sulfate, pure, anhydrous 2.5 kg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 12. Aluminum-potassium sulfate - Crystal growing [en.crystalls.info]

- 13. Potassium Alum | AlKO8S2 | CID 24856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. msesupplies.com [msesupplies.com]

- 15. Gravimetric Sorption Analysis - Mercer Instruments [mercer-instruments.com]

- 16. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 17. mt.com [mt.com]

- 18. Karl Fischer titration - Wikipedia [en.wikipedia.org]

- 19. store.astm.org [store.astm.org]

- 20. store.astm.org [store.astm.org]

- 21. standards.iteh.ai [standards.iteh.ai]

- 22. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]

- 23. researchgate.net [researchgate.net]

- 24. aidic.it [aidic.it]

- 25. researchgate.net [researchgate.net]

- 26. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

The Unseen Architect: How Water of Hydration Governs the Stability of Aluminum Potassium Sulfate Dodecahydrate

An In-depth Technical Guide for Researchers and Drug Development Professionals

The stability of a pharmaceutical compound is a critical determinant of its safety, efficacy, and shelf life. For hydrated crystalline solids, such as aluminum potassium sulfate dodecahydrate (KAl(SO₄)₂·12H₂O), commonly known as potassium alum, the integral water molecules are not mere passengers in the crystal lattice. They are fundamental architects of its structure and gatekeepers of its stability. This technical guide delves into the pivotal role of hydration in maintaining the structural integrity of this compound, exploring the mechanisms of dehydration and its consequences on the compound's physical and chemical properties.

The Crystal Structure: A Symphony of Coordinated Water

This compound crystallizes in a well-defined cubic structure. Within this lattice, the water molecules are not randomly dispersed but are intricately coordinated with the metal cations. Each aluminum ion is octahedrally coordinated to six water molecules, and each potassium ion is also surrounded by six water molecules. These coordinated water molecules are held in place by ion-dipole interactions and an extensive network of hydrogen bonds. This arrangement is crucial for stabilizing the overall crystal structure.

Thermal Stability and the Stepwise Dehydration Process

The waters of hydration are paramount to the thermal stability of potassium alum. Upon heating, the compound undergoes a multi-step dehydration process, losing its twelve water molecules in distinct stages before the anhydrous salt begins to decompose at much higher temperatures. Understanding this stepwise water loss is critical for predicting the compound's behavior under various processing and storage conditions.

While the exact temperature ranges and the number of water molecules lost at each stage can vary slightly depending on experimental conditions such as heating rate and atmospheric pressure, a general pathway has been established through thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The process typically involves three major stages of water loss.

Quantitative Analysis of Thermal Dehydration

The following table summarizes the quantitative data associated with the thermal decomposition of this compound.

| Dehydration Stage | Temperature Range (°C) | Moles of H₂O Lost | Cumulative Moles of H₂O Lost | Mass Loss (%) | Cumulative Mass Loss (%) | Activation Energy (Ea) (kJ/mol) |

| Step I | 90 - 120 | ~6 | 6 | ~22.8 | 22.8 | 95.9 |

| Step II | 120 - 180 | ~3 | 9 | ~11.4 | 34.2 | 128.8 |

| Step III | 180 - 250 | ~3 | 12 | ~11.4 | 45.6 | 159.6 |

| Anhydrous Salt Decomposition | > 700 | - | - | - | - | - |

Note: The temperature ranges and mass loss percentages are approximate and can be influenced by experimental parameters. The activation energies are indicative of the energy barrier for each dehydration step.

The Impact of Dehydration on Crystal Structure and Properties

The removal of water molecules from the crystal lattice is not a benign process. It leads to significant alterations in the material's properties:

-

Structural Transformation: As water is lost, the original cubic crystal structure collapses. Intermediate, partially dehydrated forms are often amorphous, lacking long-range crystalline order. The final anhydrous potassium aluminum sulfate possesses a different crystalline structure from the dodecahydrate.[1]

-

Changes in Physical Properties: Dehydration affects key physical properties, including solubility. The anhydrous form may exhibit different dissolution kinetics compared to the fully hydrated salt, which can have profound implications for drug formulation and bioavailability.

-

Chemical Stability: The water of hydration can also influence the chemical stability of the compound. Its removal can expose the aluminum and potassium ions, potentially making them more susceptible to reaction with other excipients in a formulation.

Experimental Protocols for Stability Assessment

A thorough understanding of the role of hydration requires robust analytical techniques. The following are detailed methodologies for key experiments used to characterize the stability of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass loss associated with the dehydration of this compound.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into a ceramic or platinum TGA pan.

-

Experimental Conditions:

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to 300°C at a constant heating rate of 10°C/min.

-

Atmosphere: Purge the furnace with a dry, inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative side reactions and to carry away the evolved water vapor.

-

-

Data Analysis: Record the mass loss as a function of temperature. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum mass loss rate for each dehydration step. Calculate the percentage mass loss for each step and correlate it to the number of water molecules lost.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the dehydration and any phase transitions of this compound.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of finely ground this compound into a hermetically sealed aluminum DSC pan. A pinhole in the lid allows for the escape of evolved water vapor. An empty, hermetically sealed pan is used as a reference.

-

Experimental Conditions:

-

Temperature Program: Heat the sample and reference pans from ambient temperature to 300°C at a constant heating rate of 10°C/min.

-

Atmosphere: Maintain a dry nitrogen purge over the sample and reference cells at a flow rate of 20-50 mL/min.

-

-

Data Analysis: Record the differential heat flow between the sample and reference as a function of temperature. Endothermic peaks correspond to energy-requiring processes such as melting and dehydration. The peak temperatures and integrated peak areas (enthalpy) provide quantitative information about these transitions.

X-Ray Diffraction (XRD)

Objective: To identify the crystalline phases of this compound as a function of hydration state.

Methodology:

-

Instrument: A powder X-ray diffractometer equipped with a copper (Cu Kα) X-ray source.

-

Sample Preparation:

-

Hydrated Sample: Gently grind a small amount of this compound to a fine powder using an agate mortar and pestle to minimize amorphization. Mount the powder on a zero-background sample holder.

-

Dehydrated Samples: Prepare partially and fully dehydrated samples by heating the dodecahydrate at the temperatures identified by TGA for specific durations. Cool the samples in a desiccator before analysis to prevent rehydration. Mount the resulting powders as described above.

-

-

Experimental Conditions:

-

Scan Range: Scan the samples over a 2θ range of 5° to 70°.

-

Step Size and Scan Speed: Use a step size of 0.02° and a scan speed of 1-2°/min.

-

-

Data Analysis: Compare the resulting diffraction patterns to reference patterns from crystallographic databases (e.g., the International Centre for Diffraction Data - ICDD) to identify the crystalline phases present in each sample (dodecahydrate, intermediate hydrates, anhydrous form, or amorphous material).

Karl Fischer Titration

Objective: To accurately determine the water content of this compound.

Methodology:

-

Instrument: A volumetric or coulometric Karl Fischer titrator.

-

Reagents: Anhydrous methanol, Karl Fischer reagent (one-component or two-component).

-

Procedure (Volumetric Method):

-

Titrator Preparation: Add anhydrous methanol to the titration vessel and titrate to a stable, dry endpoint with the Karl Fischer reagent to eliminate any residual water in the solvent.

-

Sample Analysis: Accurately weigh a suitable amount of finely powdered this compound (typically 50-100 mg, depending on the expected water content) and quickly transfer it to the conditioned titration vessel.

-

Titration: Stir to dissolve the sample and titrate with the Karl Fischer reagent to the electrometric endpoint. The volume of titrant consumed is used to calculate the water content.

-

Standardization: Standardize the Karl Fischer reagent daily using a certified water standard or a stable hydrate with a known water content (e.g., sodium tartrate dihydrate).

-

-

Data Analysis: Calculate the percentage of water in the sample based on the volume and titer of the Karl Fischer reagent and the sample mass.

Visualizing the Role of Hydration

To better illustrate the concepts discussed, the following diagrams visualize the logical relationships and experimental workflows.

Caption: Stepwise dehydration pathway of this compound.

Caption: Experimental workflow for assessing the stability of hydrated compounds.

Conclusion

The twelve molecules of water in this compound are not passive components but are integral to its crystalline architecture and stability. Their removal, driven by heat or desiccating conditions, leads to a cascade of structural and physical changes that can significantly impact the performance of any formulation containing this compound. A comprehensive understanding of the stepwise dehydration process, facilitated by the analytical techniques outlined in this guide, is therefore essential for researchers, scientists, and drug development professionals. By characterizing the role of hydration, one can better control the stability of this compound, ensuring the development of robust and reliable products.

References

Basic safety and handling precautions for aluminum potassium sulfate dodecahydrate.

An In-depth Technical Guide to the Safe Handling of Aluminum Potassium Sulfate Dodecahydrate

Chemical Identification

This compound, commonly known as potassium alum or alum, is a chemical compound widely used in various laboratory and industrial applications.

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | Potassium alum, Alum, Kalinite, Potash Alum[1][2][3] |

| CAS Number | 7784-24-9 (Dodecahydrate)[1][2][3][4][5] |

| Molecular Formula | AlK(SO₄)₂ · 12H₂O[3][5][6] |

| Molecular Weight | 474.39 g/mol [4][5][6] |

Hazard Identification and Classification

This compound is generally considered a low-hazard chemical but can cause irritation.[1] While some classifications identify it as non-hazardous[5][7], others classify it as an irritant and harmful if swallowed.[8]

-

Potential Health Effects:

-

Eye Contact: Causes eye irritation, which may result in redness and pain.[1][2][4]

-

Skin Contact: Causes skin irritation, with symptoms including redness and itching.[1][4] It may be harmful if absorbed through the skin.[1][3]

-

Inhalation: Causes irritation to the respiratory tract, which may lead to coughing and shortness of breath.[1][4]

-

Ingestion: Harmful if swallowed.[1][8] Ingestion can cause irritation to the gastrointestinal tract, with symptoms like nausea and vomiting.[1][4]

-

-

GHS Classification (as per some sources):

Physical and Chemical Properties

Understanding the physical and chemical properties is crucial for safe handling and storage.

| Property | Value |

| Appearance | White crystalline powder or colorless crystals[4][5] |

| Odor | Odorless[4][5] |

| Melting Point | 92.5 °C (198.5 °F)[4][5] |

| Boiling Point | Decomposes at ~200 °C (392 °F)[4][5] |

| Density / Specific Gravity | ~1.73 g/cm³[4][5] |

| Solubility | Soluble in water (14g/100mL at 20°C); Insoluble in alcohol[4][5] |

| pH | 3.3 (0.2 M solution)[4] |

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize risk.

Handling

-

Use in a well-ventilated area to avoid dust formation and accumulation.[1][6]

-

Wear appropriate personal protective equipment (PPE) as detailed in Section 5.0.[6][9]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[6][10]

-

Wash hands thoroughly after handling.[1]

Storage

-

Store in a cool, dry, well-ventilated area.[4][9] The ideal temperature range is between 15°C and 25°C (59°F - 77°F).[9]

-

Store away from incompatible materials such as strong bases, steel, aluminum, copper, and zinc.[5][11]

-

Use corrosion-resistant containers, such as those made of plastic.[9]

Exposure Controls and Personal Protection

Exposure Limits

Occupational exposure limits for soluble aluminum compounds have been established by regulatory bodies.

| Parameter | Limit | Jurisdiction |

| OSHA PEL | 15 mg/m³ (TWA) total dust, 5 mg/m³ (TWA) respirable fraction (for Aluminum metal)[4] | USA |

| ACGIH TLV | 1 mg/m³ (TWA) (for Aluminum metal and insoluble compounds) | USA |

Personal Protective Equipment (PPE)

A summary of recommended PPE for handling this compound.

| Protection Type | Specification |

| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles.[2][6][10][11] |

| Skin Protection | Impervious protective clothing, lab coat, or coveralls to prevent skin contact.[4][10] |

| Hand Protection | Protective gloves (e.g., Nitrile rubber). Inspect gloves before use.[2][6][10] |

| Respiratory Protection | Not typically required under normal use with adequate ventilation.[2][6] For dusty conditions or large-scale use, a NIOSH-approved respirator (e.g., N95) is recommended.[2][4] |

First-Aid and Emergency Procedures

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[1][4][8] |

| Skin Contact | Remove contaminated clothing. Wash skin immediately with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][4][8] |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][4][8] |

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4][8] |

Accidental Release Measures (Spills)

-

Personal Precautions: Ensure adequate ventilation. Wear appropriate PPE to avoid contact with the dust and skin/eye exposure.[1][8]

-

Containment and Cleanup: For small spills, sweep or vacuum the material and place it into a suitable, labeled container for disposal.[1][8] Avoid generating dust.[1] Prevent the spill from entering drains or waterways.[2][10] After material pickup is complete, wash the spill site.[5]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use any means suitable for extinguishing the surrounding fire (e.g., water spray, dry chemical, carbon dioxide).[5][10]

-

Special Hazards: When heated to decomposition (above 200°C), it may emit toxic and corrosive fumes of sulfur oxides.[2][3][5]

-

Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][4]

Experimental Protocols

Protocol: Determination of pH

-

Objective: To measure the pH of a 0.2 M solution of this compound.

-

Materials: this compound, deionized water, 250 mL volumetric flask, analytical balance, magnetic stirrer and stir bar, calibrated pH meter.

-

Procedure:

-

Calculate the mass of the compound needed to prepare 250 mL of a 0.2 M solution (Mass = 0.2 mol/L * 0.250 L * 474.39 g/mol = 23.72 g).

-

Accurately weigh approximately 23.72 g of the compound.

-

Transfer the solid to the 250 mL volumetric flask.

-

Add approximately 150 mL of deionized water and stir using the magnetic stirrer until the solid is fully dissolved.

-

Once dissolved, dilute with deionized water to the 250 mL mark. Stopper and invert the flask several times to ensure homogeneity.

-

Calibrate the pH meter according to the manufacturer's instructions using standard buffer solutions (e.g., pH 4, 7, 10).

-

Immerse the pH electrode in the prepared solution and record the stable pH reading.

-

Protocol: Determination of Melting Point

-

Objective: To determine the melting point of the crystalline solid.

-

Materials: this compound, capillary tubes, melting point apparatus.

-

Procedure:

-

Ensure the sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a moderate rate initially.

-

As the temperature approaches the expected melting point (92.5 °C), reduce the heating rate to 1-2 °C per minute to ensure accuracy.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

-

References

- 1. southwest.tn.edu [southwest.tn.edu]

- 2. tw-alum.com [tw-alum.com]

- 3. georgeweil.com [georgeweil.com]

- 4. technopharmchem.com [technopharmchem.com]

- 5. Aluminum Potassium Sulfate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 6. fishersci.se [fishersci.se]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. sds.chemicalstore.com [sds.chemicalstore.com]

- 9. What are the storage conditions for Aluminium Potassium Sulfate? - Blog [jianhengchem.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Unlocking the Therapeutic Potential: A Technical Guide to Novel Applications of Aluminum Potassium Sulfate Dodecahydrate

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Aluminum potassium sulfate dodecahydrate, or potash alum, is a chemically versatile and economically significant compound with a long history of use across various industries. While its roles in water purification and as a textile mordant are well-established, its potential in advanced biomedical and pharmaceutical applications remains an area of burgeoning interest. This technical guide provides an in-depth exploration of novel applications for this compound, focusing on its function as a vaccine adjuvant and a broad-spectrum antimicrobial agent. We present a synthesis of current understanding, quantitative efficacy data, detailed experimental protocols for in-vitro validation, and visual diagrams of key mechanistic pathways and workflows. This document aims to serve as a comprehensive resource for researchers and professionals in drug development, facilitating the exploration and harnessing of this compound's full therapeutic potential.

Core Properties of this compound

This compound (KAl(SO₄)₂·12H₂O) is a double salt that crystallizes in a regular octahedral structure. Its significant properties, which form the basis for its applications, include high solubility in water, an acidic pH in solution (3.0-3.5 for a 10% solution), and its astringent nature.[1] The biological and chemical activity is primarily driven by the aluminum ion (Al³⁺), which readily hydrolyzes to form aluminum hydroxide and various polyhydroxy aluminum complexes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | AlK(SO₄)₂·12H₂O | [2] |

| Molecular Weight | 474.39 g/mol | [2] |

| Appearance | Colorless or white odorless solid/crystals | |

| Melting Point | 92.5 °C | |

| Density | 1.757 g/cm³ at 25 °C | [3] |

| Solubility in Water | 139 g/L at 20 °C | |

| pH (100 g/L solution) | 3.0 - 3.5 at 20 °C | [1] |

Novel Applications in Drug Development

While traditionally used as an astringent and styptic in medicine, recent research has highlighted more sophisticated applications.[4]

Vaccine Adjuvant

Aluminum salts are the most commonly used adjuvants in human vaccines, having been used safely for over 70 years to enhance the immune response.[5][6] Potash alum was one of the first aluminum compounds used for this purpose.[5][7] Although now often replaced by aluminum hydroxide and aluminum phosphate, the underlying mechanism is similar and instructive.[7]

Mechanism of Action: The adjuvant effect of aluminum salts is multifactorial and not yet fully elucidated, but it is understood to involve several key processes:

-

Depot Effect: The aluminum salt forms a physical depot at the injection site, which slows the diffusion of the antigen, allowing for prolonged exposure to the immune system and more time for inflammatory cells to accumulate.[8][9]

-

Enhanced Antigen Uptake: The particulate nature of the alum-antigen complex facilitates phagocytosis by antigen-presenting cells (APCs) like macrophages and dendritic cells.[5][8]

-

Inflammasome Activation: Aluminum salts activate the NLRP3 inflammasome within APCs. This leads to the secretion of pro-inflammatory cytokines, such as IL-1β, which are crucial for initiating a robust adaptive immune response.[9] This T-helper 2 (Th2) skewed response is particularly effective at stimulating high antibody titers.[9]

Caption: Mechanism of action for aluminum potassium sulfate as a vaccine adjuvant.

Antimicrobial Agent

Aluminum potassium sulfate exhibits significant antimicrobial properties against a range of pathogenic bacteria, including those responsible for skin infections and axillary malodor.[10][11][12] Its use as a natural alternative in deodorants and antiseptics is supported by in-vitro data.[12][13]